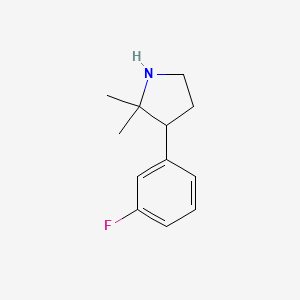

3-(3-氟苯基)-2,2-二甲基吡咯烷

描述

“3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a 3-fluorophenyl group. Additionally, the pyrrolidine ring itself is 2,2-dimethyl substituted, meaning there are methyl groups (-CH3) attached to the 2-position of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which introduces elements of cyclic structure and potential for interesting chemical reactivity. The fluorine atom on the phenyl ring is an electron-withdrawing group, which would impact the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions typical of amines and cyclic compounds. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could impact its polarity, and the pyrrolidine ring could influence its shape and conformation .科学研究应用

氟代吡啶作为核磁共振指示剂

Amrollahi (2014) 的研究重点是合成氟代吡啶,包括与 3-(3-氟苯基)-2,2-二甲基吡咯烷相关的衍生物,以用作 19F NMR pH 指示剂。这些化合物对 pH 变化表现出显着的 19F 化学位移,使其可用于基于 NMR 的 pH 监测 (Amrollahi, 2014)。

抗球虫剂

Qian 等人 (2006) 合成并评估了 2-(4-氟苯基)-3-(4-吡啶基)-5-取代吡咯,化学上与 3-(3-氟苯基)-2,2-二甲基吡咯烷相关,作为潜在的抗球虫剂。这些化合物在抗球虫剂分析中对依默氏球虫 PKG(一种 cGMP 依赖性蛋白激酶)表现出有希望的抑制作用 (Qian et al., 2006)。

用于铝离子传感的氟代离子载体

Maity 和 Govindaraju (2010) 开发了一种吡咯烷约束双吡啶基丹酰氟代离子载体,它可用作 Al(3+) 的选择性传感器。这种氟代离子载体使用内部电荷转移进行检测,并在 Al(3+) 绑定后表现出比率和比色变化 (Maity & Govindaraju, 2010)。

杂环分子的合成和表征

Murthy 等人 (2017) 合成并表征了 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮,该分子与 3-(3-氟苯基)-2,2-二甲基吡咯烷相关。本研究包括检查分子的稳定性、反应性和在非线性光学和抗癌药物中的潜在应用 (Murthy et al., 2017)。

N-曼尼希碱基的抗惊厥活性

Kamiński 等人 (2013) 合成了与 3-(3-氟苯基)-2,2-二甲基吡咯烷在结构上相关的吡咯烷二酮衍生物,以评估其抗惊厥活性。他们发现对电诱发癫痫发作有显着的保护作用,表明在治疗癫痫方面具有潜在用途 (Kamiński et al., 2013)。

铁离子的荧光化学传感器

Maity 等人 (2018) 制造了基于吡咯并[3,4-c]吡啶的荧光化学传感器,用于检测 Fe3+/Fe2+ 离子。这项研究突出了这些化合物(包括与 3-(3-氟苯基)-2,2-二甲基吡咯烷相关的化合物)在生物和环境传感应用中的实用性 (Maity et al., 2018)。

作用机制

Target of Action

It’s worth noting that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

A related compound, 3-fluorophenmetrazine, acts as a norepinephrine–dopamine releasing agent with ec 50 values of 30 nm and 43 nm, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC 50 value of 2558 nM .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

A related compound, 3-fluorophenmetrazine, inhibits uptake mediated by dopamine transporters and norepinephrine transporters in hek293 cells with potencies comparable to cocaine (ic 50 values <25 μM), but with less potent effects at serotonin transporters (IC 50 values >80 μM) .

Result of Action

A related compound, 3-fluorophenmetrazine, is capable of reversing monoamine transporters, particularly transporters of the catecholamines dopamine and norepinephrine, and, to a much lesser degree, serotonin transporters, thereby releasing these neurotransmitters from the cytosol into the extracellular space, where they are active .

Action Environment

It’s known that the physicochemical properties of a compound can influence its interaction with the environment .

未来方向

属性

IUPAC Name |

3-(3-fluorophenyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPUXUJIBUVACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine | |

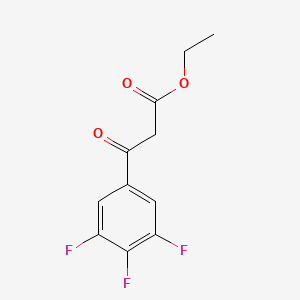

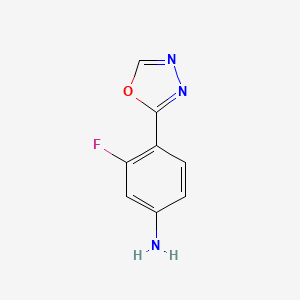

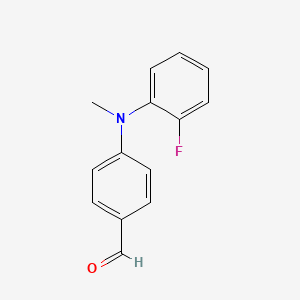

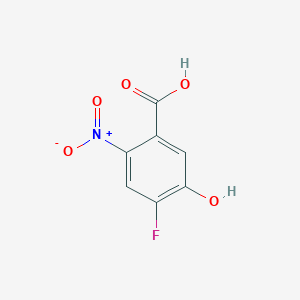

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

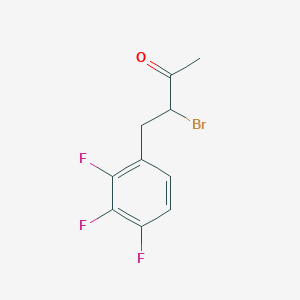

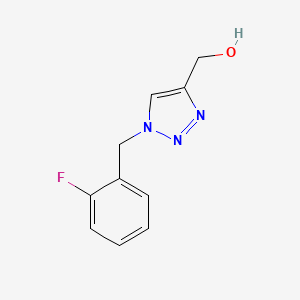

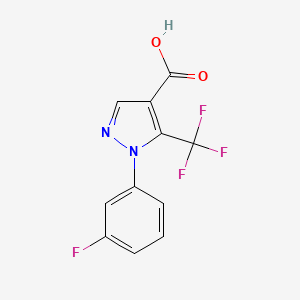

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)

![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)